Acetohydroxamic acid, N-fluoren-1-YL-

Description

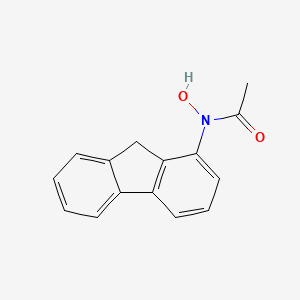

Acetohydroxamic acid, N-fluoren-1-YL- (C₁₅H₁₃NO₂; molecular weight 239.29), also known as N-hydroxy-1-fluorenyl acetamide, is a hydroxamic acid derivative featuring a fluorenyl substituent. This compound is synthesized as flakes from aqueous ethanol, with a melting point of 78–80°C .

The fluorenyl group confers distinct chemical properties, including increased molecular stability and altered reactivity compared to simpler hydroxamic acids like acetohydroxamic acid (AHA). However, its safety profile raises concerns: it is classified as a questionable carcinogen with experimental neoplastigenic data, emitting toxic NOₓ fumes upon decomposition .

Properties

CAS No. |

22251-01-0 |

|---|---|

Molecular Formula |

C15H13NO2 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

N-(9H-fluoren-1-yl)-N-hydroxyacetamide |

InChI |

InChI=1S/C15H13NO2/c1-10(17)16(18)15-8-4-7-13-12-6-3-2-5-11(12)9-14(13)15/h2-8,18H,9H2,1H3 |

InChI Key |

DBKZXQGMXSUXEF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1=CC=CC2=C1CC3=CC=CC=C32)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetohydroxamic acid, N-fluoren-1-YL- typically involves the reaction of fluorenylamine with acetohydroxamic acid. The process can be carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Acetohydroxamic acid, N-fluoren-1-YL- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Acetohydroxamic acid, N-fluoren-1-YL- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

Reduction: Reduction reactions can convert the hydroxamic acid group to an amine or hydroxylamine.

Substitution: The fluorenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.

Scientific Research Applications

Acetohydroxamic acid, N-fluoren-1-YL- has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity, including enzyme inhibition.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial infections.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Acetohydroxamic acid, N-fluoren-1-YL- involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The fluorenyl group may also interact with cellular membranes or proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Hydroxamic Acid Derivatives

Hydroxamic acids share a common functional group (CONHOH) but differ in substituents, which critically influence their biological and chemical behaviors. Key structural analogs include:

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| Acetohydroxamic acid (AHA) | C₂H₅NO₂ | 75.07 | Acetyl group attached to hydroxamic acid |

| Hydroxyurea | CH₄N₂O₂ | 76.05 | Urea derivative with hydroxyl substitution |

| N-Fluoren-1-YL-AHA | C₁₅H₁₃NO₂ | 239.29 | Fluorenyl group attached to AHA backbone |

| N-Acetoxyfluorenylacetamide | C₁₇H₁₅NO₃ | 281.33 | Fluorenyl group with acetoxy modification |

Structural Insights :

- Hydroxyurea’s urea backbone facilitates hydrogen bonding, critical for its role in inhibiting ribonucleotide reductase .

- N-Acetoxyfluorenylacetamide’s acetoxy group may enhance metabolic activation, contributing to its tumorigenicity .

Key Findings :

- Hydroxyurea’s cytotoxicity is transient, aligning with its rapid clearance (plasma half-life: 35–65 minutes) .

Degradation Pathways and Stability Considerations

- AHA: Degrades under acidic irradiation into acetic acid, hydroxylamine, N₂O, and H₂, with minor yields of formic acid and methane .

- Hydroxyurea : Rapidly metabolized to urea and hydroxylamine, with urinary excretion of unchanged drug .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.